molecular formula C8H8BrIO B12867873 1-Bromo-5-iodo-4-methoxy-2-methylbenzene

1-Bromo-5-iodo-4-methoxy-2-methylbenzene

Cat. No.: B12867873
M. Wt: 326.96 g/mol
InChI Key: RPSXUISAFSZEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-iodo-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H8BrIO It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-5-iodo-4-methoxy-2-methylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination and iodination of 4-methoxy-2-methylbenzene. The reaction conditions often include the use of bromine and iodine in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-iodo-4-methoxy-2-methylbenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-5-iodo-4-methoxy-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-5-iodo-4-methoxy-2-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the bromine and iodine atoms can act as leaving groups, facilitating various substitution and coupling reactions. The methoxy and methyl groups can influence the reactivity and selectivity of the compound by donating or withdrawing electrons from the benzene ring .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-iodo-5-methoxy-2-methylbenzene
  • 2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one
  • 1-Bromo-2-chloro-4-iodo-5-methylbenzene

Uniqueness

The presence of both bromine and iodine atoms allows for selective functionalization, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C8H8BrIO

Molecular Weight

326.96 g/mol

IUPAC Name

1-bromo-5-iodo-4-methoxy-2-methylbenzene

InChI

InChI=1S/C8H8BrIO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3

InChI Key

RPSXUISAFSZEKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)I)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.